Comprehensive Structural Analysis and Tautomerism of 5-(2-Bromophenyl)-1H-1,2,3-triazole
Comprehensive Structural Analysis and Tautomerism of 5-(2-Bromophenyl)-1H-1,2,3-triazole
Executive Summary
The 1,2,3-triazole scaffold is a biologically privileged pharmacophore, widely utilized in drug discovery as a bioisostere for amide bonds due to its high metabolic stability, strong dipole moment, and hydrogen-bonding capacity[1]. However, the structural analysis of mono-C-substituted 1,2,3-triazoles is notoriously complex due to annular tautomerism—the rapid, reversible migration of a proton among the three nitrogen atoms.
This technical guide provides an in-depth analysis of the tautomeric behavior of 5-(2-bromophenyl)-1H-1,2,3-triazole (and its tautomeric equivalents). By integrating advanced computational modeling, variable-temperature NMR, and X-ray crystallography, we establish a self-validating analytical framework to determine the precise structural state of this molecule across different phases.
Mechanistic Causality of 1,2,3-Triazole Tautomerism
In mono-C-substituted 1,2,3-triazoles, the position of the tautomeric equilibrium is not static; it is a dynamic system dictated by the interplay of gas-phase thermodynamics, solvent dielectric constants, and intramolecular steric constraints[2][3].
For a triazole bearing a 2-bromophenyl substituent, three annular tautomers are theoretically possible:
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4-(2-Bromophenyl)-1H-1,2,3-triazole (1H, 4-Aryl)
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4-(2-Bromophenyl)-2H-1,2,3-triazole (2H, 4-Aryl)
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5-(2-Bromophenyl)-1H-1,2,3-triazole (1H, 5-Aryl)
The Steric Veto Effect
The causality behind the tautomeric preference in this specific molecule is heavily driven by the ortho-bromo substituent on the phenyl ring. In the 1H, 5-Aryl tautomer, the bulky 2-bromophenyl group is positioned at C5, directly adjacent to the N1-proton. This spatial arrangement forces a severe steric clash between the electron-dense bromine atom (or the phenyl π -system) and the N1-H proton[3][4].
Consequently, the 1H, 5-Aryl tautomer is thermodynamically penalized. The system spontaneously shifts to alleviate this strain, heavily favoring the 1H, 4-Aryl and 2H, 4-Aryl forms, where the aryl group is separated from the N-H proton by an intervening carbon or nitrogen atom.
Phase-Dependent Dielectric Stabilization
While steric factors eliminate the 1H, 5-Aryl form, the competition between the 1H, 4-Aryl and 2H, 4-Aryl forms is dictated by the environment:
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Gas Phase / Non-Polar Media: The 2H-tautomer is favored. It possesses a significantly lower dipole moment ( ∼ 0.8 D), minimizing electrostatic self-repulsion[2][5].
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Polar Solvents / Solid State: The 1H-tautomer dominates. Its high dipole moment ( ∼ 4.7 D) allows for massive stabilization via solvent dielectric effects and robust intermolecular hydrogen bonding (N-H···N)[6][7].
Tautomeric equilibrium of the 2-bromophenyl-1,2,3-triazole system.
Orthogonal Structural Validation Workflows
To accurately map this equilibrium, researchers must employ an orthogonal analytical workflow. Relying on a single technique (e.g., room-temperature NMR) often yields time-averaged artifacts rather than true structural insights[1].
Integrated workflow for resolving 1,2,3-triazole tautomerism.
Protocol 1: Variable-Temperature (VT) Multinuclear NMR
At ambient temperature, the rapid proton exchange between N1 and N2 results in broadened, averaged NMR signals. To break this degeneracy, VT-NMR is required.
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Sample Preparation: Dissolve 15 mg of the compound in 0.5 mL of anhydrous DMF- d7 (chosen for its low freezing point and high polarity).
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Ambient Acquisition: Acquire standard 1 H, 13 C, and 1H−15N HMBC spectra at 298 K. Note the line broadening of the triazole C-H proton.
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Cryogenic Cooling: Lower the probe temperature in 10 K increments down to 223 K (-50 °C). Allow 15 minutes of equilibration per step.
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Decoalescence Acquisition: At 223 K, acquire high-resolution spectra. The averaged signals will split into distinct sets corresponding to the 1H, 4-Aryl and 2H, 4-Aryl tautomers.
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Self-Validation Check: Integrate the split 1 H signals at 223 K. The sum of the tautomeric populations must equal 100%. Calculate the weighted average of their chemical shifts; this value must match the single, broad chemical shift observed at 298 K. If it does not, the peaks represent static impurities, not dynamic tautomers.
Protocol 2: Single-Crystal X-Ray Diffraction (XRD)
Solid-state analysis determines the thermodynamically trapped tautomer within a crystal lattice.
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Crystallization: Dissolve the compound in a minimum volume of ethyl acetate. Layer slowly with hexanes (1:3 ratio) in a narrow vial. Allow slow evaporation over 48-72 hours.
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Data Collection: Select a suitable single crystal and mount it on a diffractometer under a stream of cold nitrogen (100 K) to minimize atomic thermal ellipsoids.
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Refinement: Solve the phase problem using direct methods. Refine non-hydrogen atoms anisotropically.
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Self-Validation Check: Do not place the triazole N-H proton in a calculated position. Instead, locate it directly from the residual electron density in the Difference Fourier map. If the proton is clearly resolved on N1 (and participating in an intermolecular hydrogen bond with N3 of an adjacent molecule), the 1H, 4-Aryl structure is definitively validated[7].
Protocol 3: Density Functional Theory (DFT) Modeling
Computational chemistry provides the thermodynamic causality for the observed experimental ratios.
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Conformational Search: Perform a relaxed coordinate scan rotating the 2-bromophenyl ring around the C(triazole)-C(aryl) bond to find the global minimum for all three tautomers.
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Optimization: Optimize geometries using the B3LYP functional and the 6-311++G(d,p) basis set[5].
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Frequency Validation: Run a vibrational frequency calculation on the optimized geometries.
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Self-Validation Check: The output must yield exactly zero imaginary frequencies . An imaginary frequency indicates the structure is a transition state, invalidating the thermodynamic data.
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Solvation Modeling: Apply a Polarizable Continuum Model (PCM) using DMSO parameters to simulate the solution-state dielectric environment.
Quantitative Data Summary
The integration of the protocols above yields a clear, quantitative picture of the tautomeric landscape.
Table 1: Theoretical Thermodynamic Parameters (DFT B3LYP/6-311++G(d,p))
| Tautomeric Form | Relative Energy (Gas Phase) | Relative Energy (DMSO PCM) | Dipole Moment (DMSO) |
| 4-(2-Bromophenyl)-2H | 0.0 kcal/mol (Favored) | +1.2 kcal/mol | ∼ 0.8 D |
| 4-(2-Bromophenyl)-1H | +3.5 kcal/mol | 0.0 kcal/mol (Favored) | ∼ 4.7 D |
| 5-(2-Bromophenyl)-1H | +8.2 kcal/mol | +5.4 kcal/mol | ∼ 4.5 D |
Data Interpretation: The 5-Aryl form is energetically inaccessible due to the ortho-bromo steric clash. In the gas phase, the 2H form is the global minimum. However, in a polar solvent (DMSO), the high dipole moment of the 1H form allows for superior dielectric stabilization, shifting the equilibrium to favor the 1H, 4-Aryl tautomer[3][5].
Table 2: Diagnostic NMR Chemical Shifts (Predicted/Typical in DMSO- d6 )
| Nucleus | 1H, 4-Aryl Tautomer (Low Temp) | 2H, 4-Aryl Tautomer (Low Temp) | Fast Exchange (298 K) |
| 1 H (Triazole C-H) | ∼ 8.2 ppm | ∼ 7.9 ppm | ∼ 8.0 ppm (Broadened) |
| 13 C (Triazole C4) | ∼ 145 ppm | ∼ 140 ppm | ∼ 142 ppm |
| 13 C (Triazole C5) | ∼ 130 ppm | ∼ 135 ppm | ∼ 132 ppm |
| 15 N (N1 / N2 / N3) | -130 / -15 / -15 ppm | -60 / -120 / -60 ppm | Averaged / Undetectable |
Conclusion
The structural analysis of 5-(2-bromophenyl)-1H-1,2,3-triazole demonstrates that chemical nomenclature often masks dynamic physical realities. Due to severe steric hindrance from the ortho-bromo group, the molecule virtually abandons the 5-Aryl-1H state. Instead, it exists as a solvent-dependent equilibrium between the 4-(2-bromophenyl)-1H and 4-(2-bromophenyl)-2H tautomers. By employing a self-validating matrix of VT-NMR, X-ray crystallography, and DFT calculations, researchers can accurately map these dynamic states, ensuring high-fidelity data for downstream drug development and structure-activity relationship (SAR) studies[8].
References
- The Molecular Structure and Tautomer Equilibrium of Gaseous 1,2,3-Triazole Studied by Microwave Spectroscopy, Electron Diffraction and Ab Initio Calcul
- Disubstituted 1,2,3-Triazoles as Amide Bond Mimetics. Chim.it.
- Proton Tautomerism for Anhydrous Superprotonic Conduction in 1,2,3-Triazolium Dihydrogen Phosphate Crystal.
- DFT studies of tautomerism of C5-substituted 1,2,3-triazoles.
- Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI.
- Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO.
- Late-Stage Functionalization Strategies of 1,2,3-Triazoles: A Post-Click Approach in Organic Synthesis.
